molecular formula C20H19BrIN7O B11569078 N-(3-bromophenyl)-4-[(2Z)-2-(4-iodobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

N-(3-bromophenyl)-4-[(2Z)-2-(4-iodobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B11569078
M. Wt: 580.2 g/mol
InChI Key: VCKMCYJTQMWCPG-QRVIBDJDSA-N
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Description

N-(3-BROMOPHENYL)-4-[(2Z)-2-[(4-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a triazine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-BROMOPHENYL)-4-[(2Z)-2-[(4-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Substitution Reactions: The bromophenyl and iodophenyl groups are introduced via nucleophilic aromatic substitution reactions.

    Hydrazine Derivative Formation: The hydrazine moiety is introduced through a condensation reaction with hydrazine hydrate.

    Morpholine Substitution: The morpholine group is added via nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety.

    Reduction: Reduction reactions can occur at the bromophenyl and iodophenyl groups.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the triazine core and aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

    Oxidation Products: Oxidized derivatives of the hydrazine moiety.

    Reduction Products: Reduced forms of the bromophenyl and iodophenyl groups.

    Substitution Products: Various substituted triazine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions.

    Material Science: Used in the synthesis of advanced materials with specific electronic properties.

Biology

    Biological Probes: Utilized in the development of probes for biological imaging and diagnostics.

Medicine

    Drug Development:

Industry

    Polymer Science: Used in the development of specialty polymers with unique properties.

Mechanism of Action

The mechanism of action of N-(3-BROMOPHENYL)-4-[(2Z)-2-[(4-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE involves interactions with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-BROMOPHENYL)-4-[(2Z)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
  • **N-(3-BROMOPHENYL)-4-[(2Z)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE

Uniqueness

The presence of both bromophenyl and iodophenyl groups in N-(3-BROMOPHENYL)-4-[(2Z)-2-[(4-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE makes it unique compared to its analogs. These groups can significantly influence the compound’s reactivity and biological activity.

Properties

Molecular Formula

C20H19BrIN7O

Molecular Weight

580.2 g/mol

IUPAC Name

4-N-(3-bromophenyl)-2-N-[(Z)-(4-iodophenyl)methylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H19BrIN7O/c21-15-2-1-3-17(12-15)24-18-25-19(27-20(26-18)29-8-10-30-11-9-29)28-23-13-14-4-6-16(22)7-5-14/h1-7,12-13H,8-11H2,(H2,24,25,26,27,28)/b23-13-

InChI Key

VCKMCYJTQMWCPG-QRVIBDJDSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C\C3=CC=C(C=C3)I)NC4=CC(=CC=C4)Br

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)I)NC4=CC(=CC=C4)Br

Origin of Product

United States

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